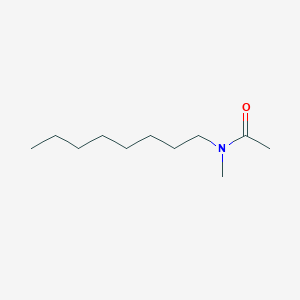
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate: is an organic compound with the molecular formula C16H22O2 It is a derivative of benzoic acid and is characterized by the presence of a formyl group attached to the benzene ring and a dimethylocta-dienyl chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate typically involves the esterification of 2-formylbenzoic acid with 3,7-dimethylocta-2,6-dien-1-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: 3,7-dimethylocta-2,6-dienyl 2-carboxybenzoate.
Reduction: 3,7-dimethylocta-2,6-dienyl 2-hydroxybenzoate.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. Its structural features make it a suitable candidate for investigating the specificity and mechanism of esterases and related enzymes.
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmacologically active molecules. Its derivatives may exhibit biological activities such as anti-inflammatory or antimicrobial properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, fragrances, and flavoring agents
作用机制
The mechanism of action of 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate primarily involves its interaction with biological targets through its ester and formyl groups. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. The formyl group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles.
Molecular Targets and Pathways:
Enzymes: Esterases and other hydrolases that catalyze the hydrolysis of ester bonds.
Receptors: Potential interactions with cellular receptors through its aromatic ring and formyl group.
Pathways: Involvement in metabolic pathways related to ester hydrolysis and aldehyde metabolism.
相似化合物的比较
2-(3,7-Dimethylocta-2,6-dienyl)-5-(2-phenylethyl)benzene-1,3-diol: A stilbenoid with similar structural features but different functional groups.
2-(3,7-Dimethylocta-2,6-dienyl)-3,7-dimethyl-6-octene-1,3-diol: Another compound with a similar dimethylocta-dienyl chain but different substituents on the benzene ring.
S-[(2E)-3,7-Dimethylocta-2,6-dienyl] trihydrogenthiodiphosphate: An acyclic monoterpenoid with different functional groups.
Uniqueness: 3,7-dimethylocta-2,6-dienyl 2-formylbenzoate is unique due to its combination of a formyl group and an ester linkage, which imparts distinct chemical reactivity and potential applications. Its structural features allow for diverse chemical transformations and interactions with biological targets, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
298712-22-8 |
|---|---|
分子式 |
C18H22O3 |
分子量 |
286.4 g/mol |
IUPAC 名称 |
3,7-dimethylocta-2,6-dienyl 2-formylbenzoate |
InChI |
InChI=1S/C18H22O3/c1-14(2)7-6-8-15(3)11-12-21-18(20)17-10-5-4-9-16(17)13-19/h4-5,7,9-11,13H,6,8,12H2,1-3H3 |
InChI 键 |
QGRFNRICTDGXEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCOC(=O)C1=CC=CC=C1C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)

![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
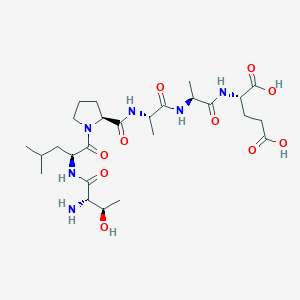
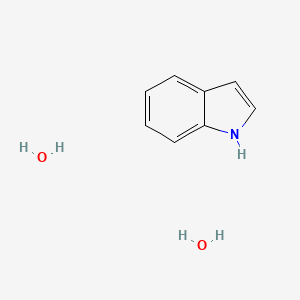
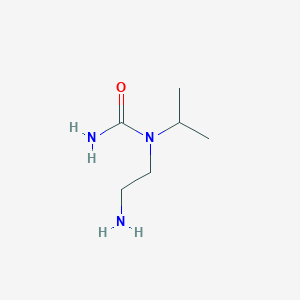
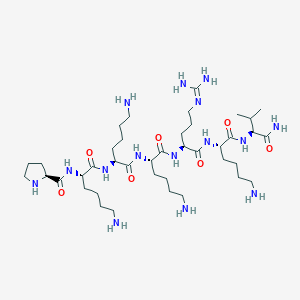
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
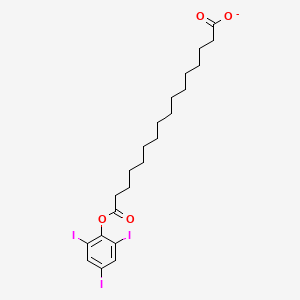
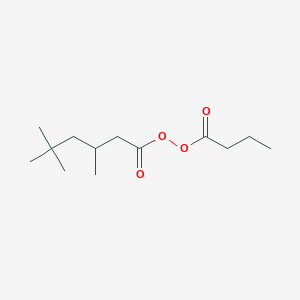
![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
